molecular formula C26H23NO4S B2486777 4-(4-ETHOXYBENZENESULFONYL)-6-METHYL-3-(4-METHYLBENZOYL)QUINOLINE CAS No. 866895-79-6

4-(4-ETHOXYBENZENESULFONYL)-6-METHYL-3-(4-METHYLBENZOYL)QUINOLINE

Cat. No.: B2486777
CAS No.: 866895-79-6
M. Wt: 445.53
InChI Key: HFHLPFCHGRPOCG-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is a complex organic compound with the molecular formula C27H25NO5S. This compound is known for its unique structural features, which include a quinoline core substituted with ethoxybenzenesulfonyl and methylbenzoyl groups. It has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxybenzenesulfonyl Group: The ethoxybenzenesulfonyl group can be introduced via sulfonylation using ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and benzoyl groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-chlorobenzoyl)quinoline: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.

Uniqueness

4-(4-Ethoxybenzenesulfonyl)-6-methyl-3-(4-methylbenzoyl)quinoline is unique due to the presence of both ethoxybenzenesulfonyl and methylbenzoyl groups, which confer specific chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S/c1-4-31-20-10-12-21(13-11-20)32(29,30)26-22-15-18(3)7-14-24(22)27-16-23(26)25(28)19-8-5-17(2)6-9-19/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHLPFCHGRPOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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